molecular formula C29H33N5O2 B10920700 1-benzyl-N-[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B10920700
M. Wt: 483.6 g/mol
InChI Key: YCJVVMRJHNXCHV-UHFFFAOYSA-N
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Description

1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including an indole core, a pyrazole ring, and a cyclopentylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol that combines aryl hydrazines, ketones, and alkyl halides . This method is efficient, high-yielding, and operationally straightforward.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Fischer indolisation reaction, utilizing microwave irradiation to reduce reaction times and improve yields. The process would also involve rigorous purification steps to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids at the benzylic position.

    Reduction: Alcohols from the reduction of carbonyl groups.

    Substitution: Varied substituted indoles and pyrazoles depending on the reagents used.

Scientific Research Applications

1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The indole and pyrazole rings are known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This compound’s structural complexity and potential for diverse interactions make it a valuable subject for research and development.

Properties

Molecular Formula

C29H33N5O2

Molecular Weight

483.6 g/mol

IUPAC Name

1-benzyl-N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C29H33N5O2/c1-4-33-18-25(27(32-33)29(36)30-23-12-8-9-13-23)31-28(35)22-14-15-26-24(16-22)19(2)20(3)34(26)17-21-10-6-5-7-11-21/h5-7,10-11,14-16,18,23H,4,8-9,12-13,17H2,1-3H3,(H,30,36)(H,31,35)

InChI Key

YCJVVMRJHNXCHV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=CC4=C(C=C3)N(C(=C4C)C)CC5=CC=CC=C5

Origin of Product

United States

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